Propionylpromazine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Propionylpromazine Hydrochloride involves creating formulations that can maintain stability under various environmental conditions. Studies have shown that PPZHCl undergoes degradation, leading to the formation of oxidation products. The incorporation of antioxidants like ascorbic acid into formulations has been utilized to enhance the stability of PPZHCl, ensuring that it remains effective over its intended shelf life (Primus et al., 2005).
Molecular Structure Analysis
Although specific details on the molecular structure analysis of PPZHCl in the provided papers are limited, understanding its structure is crucial for determining its interactions and stability in formulations. The drug's structure, featuring a propionyl group attached to a promazine base, influences its physical and chemical properties, as well as its reactivity and degradation pathways.
Chemical Reactions and Properties
PPZHCl's chemical properties are characterized by its reactions under various conditions. The drug's stability is compromised by oxidation, leading to the formation of multiple degradates. These degradation processes are critical for determining the necessary conditions for storage and formulation to prevent efficacy loss over time (Primus et al., 2005).
Physical Properties Analysis
The physical properties of PPZHCl, such as its solubility, melting point, and stability, are essential for its application in tranquilizer formulations. The drug's interaction with various formulation matrices, including its solubility and stability in different carriers, has been analyzed to ensure optimal delivery and efficacy in its intended applications (Hurlbut et al., 1999).
Chemical Properties Analysis
The chemical stability of PPZHCl is influenced by factors such as temperature, light, and the presence of oxidizing agents. The identification of degradation products and the assessment of their effects on the drug's efficacy and safety are crucial. The reformulation efforts to include antioxidants highlight the importance of chemical stability for the drug's long-term storage and use (Primus et al., 2005).
Scientific Research Applications
Pharmacokinetics and Metabolism in Horses : A study by Park et al. (1989) found that Propionylpromazine is rapidly metabolized in horses, forming several metabolites, with no N-demethylated or sulphoxidated metabolites observed in urine (Park et al., 1989).
Stability in Formulated Products : Research by Primus et al. (2005) indicated that Propionylpromazine hydrochloride in tranquilizer formulations can degrade at various temperatures. They suggested reformulation with ascorbic acid to achieve stability for 6 to 12 months (Primus et al., 2005).
Metabolite Detection in Horses : Analysis by Ea and Ga (1984) showed that the major metabolite of Propionylpromazine hydrochloride in horses is 2-(1-hydroxypropyl) promazine sulfoxide, which can be detected in routine drug testing (Ea & Ga, 1984).
Analytical Methods for Quantification : A method for evaluating Propionylpromazine hydrochloride content in tranquilizer trap devices using reversed-phase ion-pair small bore liquid chromatography was developed by Hurlbut et al. (1999), which reduced solvent consumption and hazardous waste generation compared to conventional analytical LC columns (Hurlbut et al., 1999).
Safety And Hazards
Future Directions
Propiomazine, a compound structurally and pharmacologically similar to Propionylpromazine hydrochloride, has been used to treat both negative and positive symptoms of schizophrenia, acute mania with bipolar disorder, agitation, and psychotic symptoms in dementia . Future uses may include the treatment of obsessive-compulsive disorder and severe behavioral disorders in autism .
properties
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWVWZODBGTOIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3568-24-9 (Parent) | |
Record name | Propiopromazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045187 | |
Record name | Propionylpromazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500451 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Propionylpromazine hydrochloride | |
CAS RN |
7681-67-6 | |
Record name | Propiopromazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionylpromazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPIOPROMAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0BND6SD2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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